molecular formula C21H13BrO4S B3297676 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate CAS No. 896045-85-5

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate

Cat. No.: B3297676
CAS No.: 896045-85-5
M. Wt: 441.3 g/mol
InChI Key: PVNKFBYYKMPKNO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a synthetic coumarin-thiophene hybrid compound. Its structure integrates a 4-bromophenyl-substituted coumarin core (2H-chromen-2-one) linked to a thiophene-2-carboxylate ester.

Properties

IUPAC Name

[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO4S/c1-12-16-11-15(25-20(23)18-3-2-10-27-18)8-9-17(16)26-21(24)19(12)13-4-6-14(22)7-5-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNKFBYYKMPKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of chromen derivatives. Its unique structure, characterized by a brominated phenyl group and a thiophene moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is C19H16BrO4S. The compound features a chromenone core, which is known for its diverse biological activities. The presence of the bromine atom enhances lipophilicity, potentially influencing interactions with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of chromen derivatives. For instance, compounds similar to 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate have shown significant inhibitory effects on cancer cell invasion and tumor growth. In one study, a related bromo derivative demonstrated superior potency compared to established matrix metalloprotease (MMP) inhibitors in inhibiting cell invasion in vitro and reducing tumor growth in vivo in mouse models .

Anti-inflammatory Properties

Research indicates that chromen derivatives may also exhibit anti-inflammatory effects. Initial findings suggest that 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate could interact with specific enzymes or receptors involved in inflammatory pathways . The structural features of the compound may facilitate its role as an anti-inflammatory agent.

Acetylcholinesterase Inhibition

Compounds containing a coumarin heterocyclic core have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Although specific data on 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is limited, similar compounds have demonstrated promising AChE inhibitory activity . This suggests potential applications in neurodegenerative disease treatment.

The mechanisms underlying the biological activities of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate are not fully elucidated but may involve:

  • Interaction with Proteins : Molecular dynamics simulations indicate that related compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their efficacy .
  • Inhibition of Enzymatic Activity : The inhibition of AChE suggests that this compound could modulate neurotransmitter levels, contributing to its potential therapeutic benefits .
  • Cellular Pathways : Evidence from studies indicates that these compounds may affect cellular pathways associated with inflammation and cancer progression, although further research is needed to clarify these interactions .

Case Studies and Research Findings

A selection of relevant studies provides insights into the biological activity of related compounds:

StudyFindings
In Vitro Study on Anticancer Activity Demonstrated significant inhibition of cancer cell invasion by bromo derivatives, with enhanced potency compared to traditional inhibitors .
Anti-inflammatory Research Suggests potential interactions with inflammatory pathways; ongoing studies aim to clarify these mechanisms .
AChE Inhibition Study Related coumarin derivatives showed promising AChE inhibitory activity, indicating potential for neuroprotective applications .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Coumarin-thiophene hybrid 4-Bromophenyl, methyl, thiophene-2-carboxylate ~443.3 g/mol* Ester, ketone, bromoarene
Brodifacoum () 4-Hydroxycoumarin 4-Bromobiphenyl, tetrahydronaphthalenyl 523.4 g/mol Hydroxy, ketone, bromoarene
Difethialone () 4-Thiochromenone 4-Bromobiphenyl, tetralinyl 539.5 g/mol Thioether, ketone, bromoarene
Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-... () Cyclohexenone 4-Bromophenyl, 4-ethoxyphenyl, ester 473.3 g/mol Ester, ketone, bromoarene, ethoxy
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)... () Cyclohexa-diene 4-Bromophenyl, 4-fluorophenyl, amino, ester 416.3 g/mol Ester, amine, bromoarene, fluoro

*Calculated based on molecular formula.

  • Unlike brodifacoum’s tetrahydronaphthalenyl group, the target compound’s methyl-thiophene ester side chain may reduce steric hindrance, improving solubility . The cyclohexenone/cyclohexa-diene cores in –9 differ from the coumarin scaffold, affecting rigidity and π-π stacking interactions .

Analytical Techniques

  • X-ray Crystallography : SHELXL (–3, 6) and ORTEP () are widely used for structural elucidation of bromophenyl-containing compounds, as seen in .
  • Hydrogen Bonding Analysis: Graph set analysis () can decode packing motifs, critical for comparing the target compound’s solid-state behavior with cyclohexenone derivatives .

Q & A

Q. What are the established synthetic routes for 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling a functionalized coumarin precursor (e.g., 6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid) with a thiophene-2-carbonyl chloride derivative under Schotten-Baumann conditions. Key steps include:

  • Bromination : Introduce the 4-bromophenyl group via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) .
  • Esterification : React the coumarin intermediate with thiophene-2-carboxylic acid chloride in anhydrous dichloromethane, using DMAP as a catalyst .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Q. Table 1: Synthetic Yield Optimization

Reaction ConditionCatalystSolventYield (%)Purity (%)Reference
Room temperature, 24hDMAPDCM6592
Reflux, 6hPyridineTHF7889
Microwave-assisted, 1hNoneToluene8295

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl proton splitting patterns at δ 7.4–7.6 ppm, coumarin carbonyl at ~δ 160 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (Mo Kα radiation) resolves steric effects from the bromophenyl and methyl groups. Use SHELXL for refinement and PLATON for validation .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 458.98) .

Q. What preliminary biological screening data exist for this compound?

Methodological Answer: Initial studies on analogous coumarin-thiophene hybrids show:

  • Anticancer Activity : IC₅₀ values of 12–25 μM against HeLa and MCF-7 cells via topoisomerase II inhibition .
  • Antimicrobial Effects : MIC of 8–16 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved?

Methodological Answer:

  • Refinement Tools : Use SHELXL’s restraints for anisotropic atoms and validate with CheckCIF/PLATON to flag outliers (>3σ in Uᵢⱼ values) .
  • Data Collection : Optimize crystal mounting (low-temperature N₂ flow) to minimize thermal motion artifacts .
  • Comparative Analysis : Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic environments?

Methodological Answer:

  • DFT Calculations : Calculate Fukui indices (Gaussian09) to identify reactive sites. The coumarin carbonyl (f⁻ = 0.15) and thiophene sulfur (f⁺ = 0.12) show high electrophilic/nucleophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects (GROMACS) in aqueous/DMSO mixtures to model hydrolysis kinetics .

Q. Table 2: Calculated Reactivity Parameters

SiteFukui Index (f⁺)Fukui Index (f⁻)Charge (Mulliken)
Coumarin C=O0.080.15-0.45
Thiophene S0.120.05-0.12
Bromophenyl Br0.030.02+0.18

Q. How can structural modifications enhance biological activity while maintaining stability?

Methodological Answer:

  • SAR Studies : Replace the 4-methyl group with electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity. Use Suzuki-Miyaura coupling to introduce heteroaryl groups at the 6-position .
  • Prodrug Design : Convert the ester to an amide for improved pharmacokinetics (e.g., hydrolase-sensitive linkers) .

Q. What experimental and computational methods resolve spectral data contradictions (e.g., NMR vs. XRD)?

Methodological Answer:

  • Dynamic NMR : Variable-temperature ¹H NMR (300–400 K) detects conformational exchange broadening in the thiophene ring .
  • XRD/NMR Overlay : Use Mercury software to align crystallographic coordinates with NMR-derived NOE restraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.